

A Comparative Guide to the Developmental Roles of p63 and p73

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T63

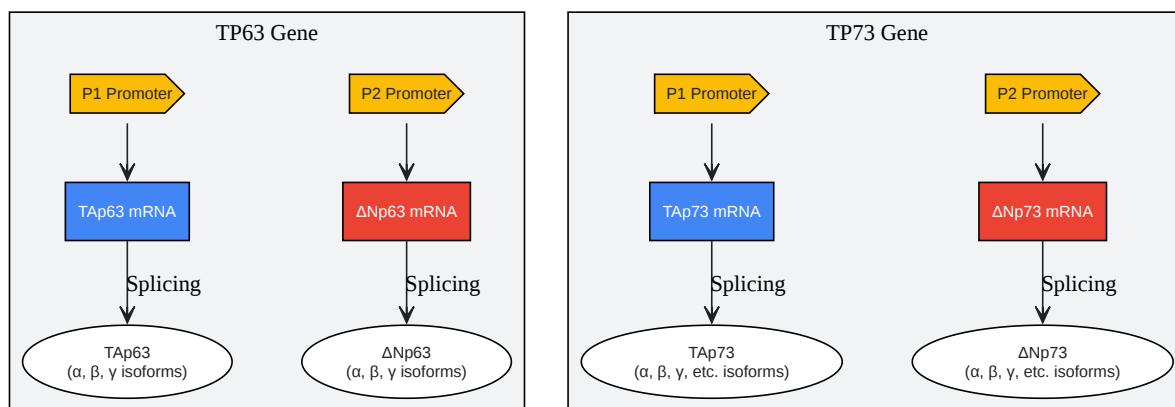
Cat. No.: B1193746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of cancer research, known for its role in orchestrating cellular responses to stress, such as cell cycle arrest and apoptosis. Less than two decades after its discovery, two homologous proteins, p63 and p73, were identified, forming the p53 family of transcription factors.^{[1][2]} While all three members share structural similarities and can regulate cell cycle and apoptosis, knockout mouse studies have revealed a surprising functional diversity.^{[2][3]} Unlike p53-null mice, which are prone to spontaneous tumors but develop normally, mice lacking p63 or p73 exhibit severe developmental abnormalities without an increased cancer susceptibility.^{[2][3][4]} This guide provides an objective comparison of the critical and distinct roles that p63 and p73 play during embryonic development, supported by experimental data, detailed protocols, and pathway visualizations.


Gene Structure and Isoform Diversity

A key feature complicating the study of p63 and p73 is their expression as multiple protein isoforms with often opposing functions.^{[5][6]} Both the TP63 and TP73 genes utilize two different promoters, leading to two main classes of proteins:

- TA (Transactivating) isoforms: Transcribed from the first promoter (P1), these full-length proteins contain an N-terminal transactivation domain homologous to that of p53. TAp63 and TAp73 can bind to p53 target genes and often induce apoptosis and cell cycle arrest.^{[5][6][7]}

- ΔN (Delta N) isoforms: Transcribed from an alternative, internal promoter (P2), these isoforms are N-terminally truncated and lack the primary transactivation domain.[5][7][8] They can act as dominant-negative inhibitors of TAp63, TAp73, and p53, or function as independent transcription factors.[5][9]

Furthermore, alternative splicing at the 3' end of the transcripts generates various C-terminal isoforms (e.g., α , β , γ), adding another layer of functional complexity.[9][10]

[Click to download full resolution via product page](#)

Caption: Generation of p63 and p73 Isoforms.

Core Developmental Functions: A Tale of Two Architects

While both p63 and p73 are essential for development, their primary responsibilities lie in architecting entirely different tissue systems.

p63: The Master Regulator of Epithelial Development

p63 is indispensable for the development and maintenance of stratified epithelia, most notably the epidermis (the outer layer of the skin).[5][11][12] Its functions are multifaceted and critical

for epithelial integrity.[1] Knockout mouse studies have definitively established that in the absence of p63, mice are born without an epidermis and other stratified epithelia, and they also exhibit severe limb and craniofacial malformations.[11][13]

The ΔNp63 isoforms are considered the most crucial for epithelial development, required for the initial commitment of cells to a stratified epithelial lineage and for maintaining the proliferative potential of epithelial stem cells.[5][13] In contrast, TA_p63 isoforms are largely dispensable for initial development but contribute to later differentiation processes and help maintain tissue integrity in the adult.[5][13] Key roles of p63 in epithelial development include:

- Lineage Commitment and Proliferation: Driving the formation of stratified epithelia.[11][13]
- Differentiation: Regulating a complex program of gene expression that allows keratinocytes to mature.[5][13]
- Cell Adhesion: Directly regulating the expression of genes like Perp, which is essential for the structure of desmosomes that hold epithelial cells together.[5][11]
- Appendage Development: Inducing genes required for the formation of hair follicles, teeth, and glands.[11]

p73: A Key Player in Neurogenesis and Beyond

In stark contrast to p63, p73's primary developmental role is centered on the central nervous system (CNS).[2][14] Mice lacking p73 suffer from a range of severe neurological defects, including hippocampal dysgenesis (improper formation of the hippocampus), hydrocephalus (an accumulation of cerebrospinal fluid in the brain), and the loss of specific neuronal populations like Cajal-Retzius cells.[14][15][16]

The TA_p73 isoforms are particularly important for these processes.[8] They are crucial for proper cortical patterning and neuronal differentiation.[15] One of the key mechanisms is through the transcriptional activation of the p75 neurotrophin receptor (p75NTR), which is vital for neurite outgrowth and neuronal survival.[8][17] Beyond the CNS, p73 also plays roles in:

- Pheromonal Signaling: p73-deficient mice exhibit defects in the pheromone sensory pathway.[16]

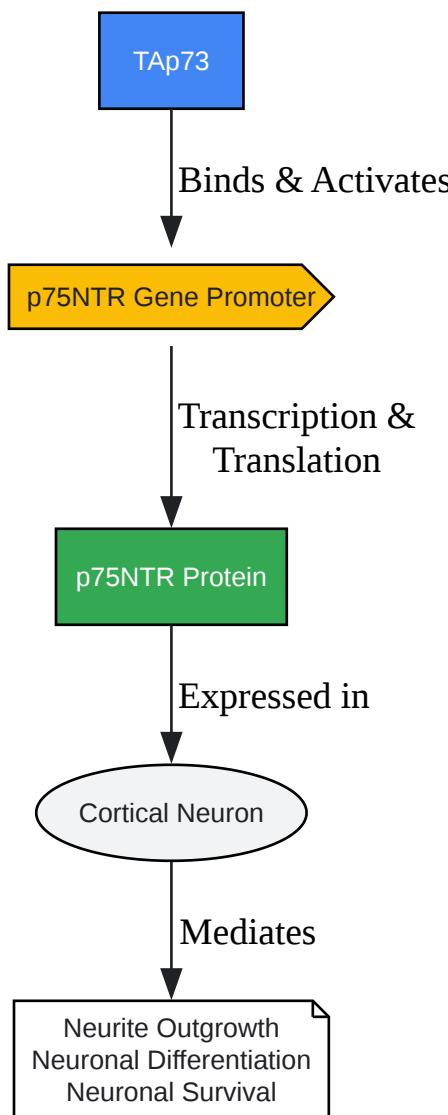
- Inflammation: The knockout mice also suffer from chronic inflammation.[18]
- Ciliogenesis: TAp73 acts as a master regulator of multiciliogenesis, the process of forming multiple cilia on a single cell, which is essential for fluid transport in the airways and brain ventricles.[19][20]

Comparative Analysis of Knockout Mouse Phenotypes

The starkly different outcomes of deleting p63 versus p73 in mouse models provide the clearest evidence of their distinct developmental functions. The phenotypes of isoform-specific knockouts further dissect their individual contributions.

Gene Knockout	Key Developmental Phenotypes	References
Total p63 (p63 ^{-/-})	Complete absence of epidermis and other stratified epithelia; Truncated limbs; Craniofacial malformations.	[10] [11] [13]
TAp63 (TAp63 ^{-/-})	Largely dispensable for embryonic development; mice are viable.	[5]
ΔNp63 (ΔNp63 ^{-/-})	Required for commitment to the stratified epithelial lineage.	[5]
Total p73 (p73 ^{-/-})	Severe neurological defects: hippocampal dysgenesis, hydrocephalus, loss of Cajal-Retzius neurons; Chronic inflammation; Pheromonal signaling defects.	[4] [14] [16] [18]
TAp73 (TAp73 ^{-/-})	Hippocampal dysgenesis similar to the full knockout; Predisposition to spontaneous tumors later in life.	[8] [14] [18]
ΔNp73 (ΔNp73 ^{-/-})	Mice are viable and fertile but display signs of neurodegeneration.	[18]

Molecular Mechanisms: Target Genes and Signaling Pathways


As transcription factors, p63 and p73 exert their developmental control by regulating the expression of specific sets of downstream target genes. While there is some overlap, particularly with p53-regulated genes involved in apoptosis, many target genes are unique and reflect their specialized functions.[\[4\]](#)[\[21\]](#)

Key Target Genes

Family Member	Isoform	Key Target Gene(s)	Biological Process	References
p63	ΔNp63 / TAp63	Perp	Cell-cell adhesion (desmosome function)	[5]
Dlx5/6, P-cadherin	Appendage development	[11]		
ΔNp63	(Represents) miR-203	Maintains stem cell proliferation	[5]	
TAp63	p21, 14-3-3 σ	Cell cycle arrest, differentiation	[7][12]	
p73	TAp73	p75NTR (Ngfr)	Neuronal differentiation and survival	[8][17]
Foxj1	Multiciliogenesis	[19]		
Sox-2, Hey-2	Neural stem cell maintenance	[19]		
DNp73	(Regulates) TGF- β signaling	Angiogenesis, cell migration	[22]	

Visualizing a Key Pathway: TAp73 in Neuronal Development

The role of TAp73 in neurogenesis is a well-defined pathway. TAp73 directly binds to the promoter of the p75NTR gene, activating its transcription. The resulting p75NTR protein is a receptor for nerve growth factor (NGF), and its activation is critical for the differentiation, survival, and neurite outgrowth of cortical neurons.[8][17]

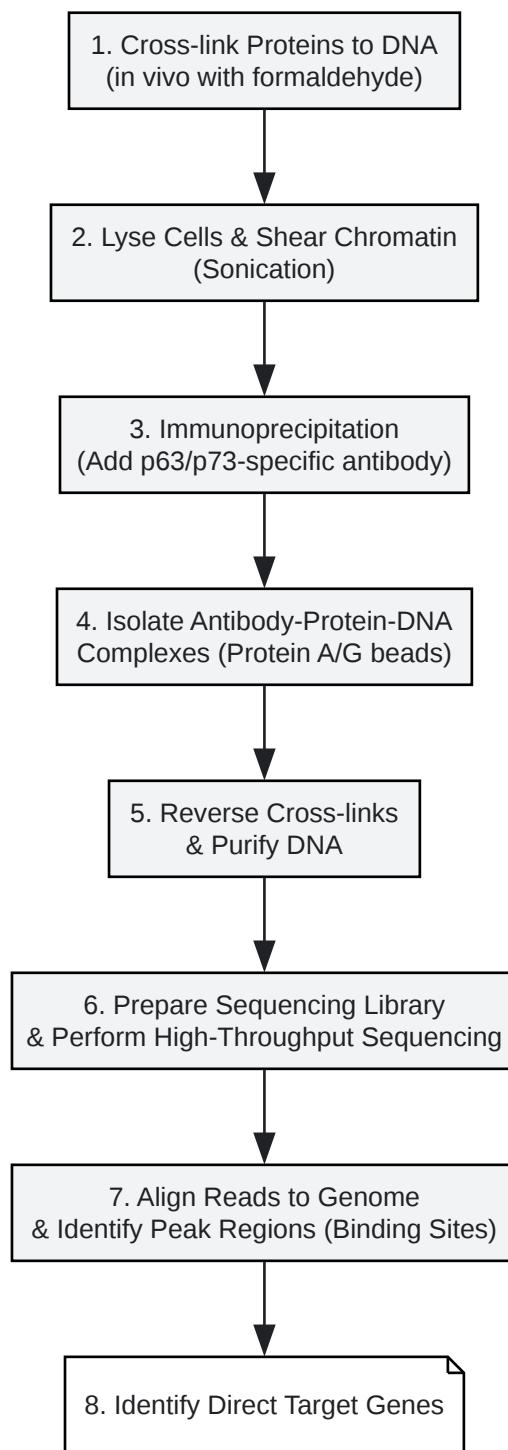
[Click to download full resolution via product page](#)

Caption: TApx3 signaling in neuronal development.

Experimental Protocols

Understanding the functions of p63 and p73 relies on a set of core molecular biology techniques. Below are generalized methodologies for key experiments cited in this guide.

Generation of Knockout Mouse Models


This technique is fundamental to studying gene function at the organismal level.

- Principle: To disrupt the function of a specific gene (TP63 or TP73) in mice to observe the resulting phenotype.
- Methodology:
 - Targeting Vector Construction: A DNA construct is created containing sequences homologous to the target gene, but with a critical exon or domain (e.g., the DNA-binding domain) replaced by a selectable marker, like a neomycin resistance gene.
 - ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, typically via electroporation.
 - Homologous Recombination: In a small fraction of cells, the targeting vector replaces the endogenous gene copy through homologous recombination.
 - Selection and Screening: ES cells are grown on a medium containing a selection agent (e.g., neomycin). Resistant colonies are picked and screened by PCR or Southern blotting to confirm correct gene targeting.
 - Blastocyst Injection: Correctly targeted ES cells are injected into early-stage mouse embryos (blastocysts).
 - Generation of Chimeras: The injected blastocysts are implanted into a surrogate mother. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.
 - Germline Transmission: Chimeras are bred with wild-type mice. If the modified ES cells contributed to the germline, the targeted gene disruption will be passed on to the next generation, creating heterozygous knockout mice, which can then be interbred to produce homozygous null animals.[13][14]

Chromatin Immunoprecipitation (ChIP) and ChIP-Sequencing

ChIP is used to identify the direct DNA binding sites of a transcription factor like p63 or p73 across the genome.

- Principle: To isolate and identify DNA fragments that are directly bound by a specific protein in living cells.
- Methodology:
 - Cross-linking: Cells or tissues are treated with formaldehyde to create covalent cross-links between proteins and the DNA they are bound to.
 - Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
 - Immunoprecipitation (IP): An antibody specific to the target protein (e.g., anti-p63 or anti-p73) is added to the chromatin fragments. The antibody-protein-DNA complexes are then captured using antibody-binding magnetic or agarose beads.
 - Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The complexes are then eluted from the beads.
 - Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K, releasing the DNA.
 - DNA Purification: The DNA is purified.
 - Analysis: For standard ChIP, the presence of a specific target sequence is assessed by quantitative PCR (qPCR). For ChIP-sequencing (ChIP-seq), the entire library of purified DNA fragments is sequenced using next-generation sequencing to identify binding sites genome-wide.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ChIP-seq.

Gene Expression Analysis (Microarray / RNA-seq)

These techniques are used to determine which genes are up- or down-regulated in response to the presence, absence, or overexpression of p63 or p73.

- Principle: To quantify the abundance of thousands of different mRNA transcripts simultaneously, providing a snapshot of the cellular transcriptome.
- Methodology:
 - RNA Extraction: Total RNA is isolated from control cells/tissues and experimental cells/tissues (e.g., p63-knockdown cells).
 - Library Preparation:
 - For Microarray: The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.
 - For RNA-seq: The RNA is typically depleted of ribosomal RNA, fragmented, and converted into a library of cDNA fragments with adapters for sequencing.
 - Hybridization/Sequencing:
 - Microarray: The labeled cDNA is hybridized to a microarray chip, which contains thousands of known DNA probes. The amount of fluorescence at each probe indicates the expression level of that gene.[4][9]
 - RNA-seq: The prepared library is sequenced using a next-generation sequencing platform, generating millions of short reads.[23]
 - Data Analysis:
 - Microarray: The fluorescence intensity values are normalized and compared between control and experimental samples to identify differentially expressed genes.
 - RNA-seq: The sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. These counts are normalized and statistically analyzed to identify genes with significant changes in expression.

Conclusion

While p63 and p73 are structurally related members of the p53 family, their developmental roles are strikingly divergent and non-redundant. p63 is the undisputed master architect of the epidermis and other stratified epithelia, governing their formation, proliferation, and adhesion. [11][12] In contrast, p73 is a critical regulator of the central nervous system, essential for neurogenesis, neuronal survival, and the formation of complex brain structures.[14][16] This functional specialization is driven by the expression of unique isoforms and the regulation of distinct sets of target genes. Understanding these separate roles is crucial for developmental biology and for providing context to their functions in disease, including cancer and developmental syndromes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p63: A Master Regulator at the Crossroads Between Development, Senescence, Aging, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] p63 and p73: roles in development and tumor formation. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of direct p73 target genes combining DNA microarray and chromatin immunoprecipitation analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of p63 in Development, Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]

- 11. p63 in skin development and ectodermal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Master regulatory role of p63 in epidermal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p63 regulates proliferation and differentiation of developmentally mature keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. Frontiers | The Trp73 Mutant Mice: A Ciliopathy Model That Uncouples Ciliogenesis From Planar Cell Polarity [frontiersin.org]
- 17. TAp73 knockout mice show morphological and functional nervous system defects associated with loss of p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoform-specific p73 knockout mice reveal a novel role for ΔNp73 in the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | p73 as a Tissue Architect [frontiersin.org]
- 20. journals.biologists.com [journals.biologists.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. GSE60827 - RNA-Seq analysis comparing p53-null versus ΔNp63Δ/Δ;p53-null or ΔNp73Δ/Δ;p53-null thymic lymphoma tumors - OmicsDI [omicsdi.org]
- To cite this document: BenchChem. [A Comparative Guide to the Developmental Roles of p63 and p73]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193746#comparing-the-roles-of-t63-and-p73-in-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com